molecular formula C15H26N2O6 B12002956 N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester CAS No. 92790-50-6

N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester

Katalognummer: B12002956
CAS-Nummer: 92790-50-6
Molekulargewicht: 330.38 g/mol
InChI-Schlüssel: UUQIOJKOAPDXTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.43 g/mol . This compound is known for its unique structure, which includes two glycine units connected by a heptanediyl linker with two oxo groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a heptanediyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the ester bonds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release glycine derivatives. These interactions and reactions contribute to the compound’s effects on various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester can be compared with similar compounds such as N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine diethyl ester. The main difference lies in the length of the linker between the glycine units, which affects the compound’s chemical properties and reactivity. The heptanediyl linker in N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester provides more flexibility and different spatial arrangements compared to the pentanediyl linker in the similar compound .

Eigenschaften

CAS-Nummer

92790-50-6

Molekularformel

C15H26N2O6

Molekulargewicht

330.38 g/mol

IUPAC-Name

ethyl 2-[[7-[(2-ethoxy-2-oxoethyl)amino]-7-oxoheptanoyl]amino]acetate

InChI

InChI=1S/C15H26N2O6/c1-3-22-14(20)10-16-12(18)8-6-5-7-9-13(19)17-11-15(21)23-4-2/h3-11H2,1-2H3,(H,16,18)(H,17,19)

InChI-Schlüssel

UUQIOJKOAPDXTP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC(=O)CCCCCC(=O)NCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.